![molecular formula C17H16Cl2N2O B3001274 2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole CAS No. 381682-50-4](/img/structure/B3001274.png)
2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole
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Overview
Description
“2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole” is a chemical compound with the linear formula C14H11Cl3N2O . It is related to other compounds such as 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole hydrochloride and 2-[(2,4-dichlorophenoxy)methyl]-1-undecyl-1H-benzimidazole .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, 2,4-dichlorophenoxyacetic acid was synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate . This compound was then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .Scientific Research Applications
Controlled Release of Herbicides
This compound has been used in the controlled release of herbicides . Specifically, it was used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) by a modified co-precipitation method . The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . This application can improve the use efficiency and reduce the off-target effects of pesticides .
Antitumor Properties
The compound has shown potential in the field of cancer research . A series of new compounds incorporating the 2,4-dichlorophenoxy nucleus have been synthesized . Preliminary tests on transplantable murine tumor cell line [Ehrlich ascites carcinoma (EAC)] showed that one of the synthesized compounds, 2- {2- [2- (2,4-dichlorophenoxy)acetyl]hydrazono}-N’- (4-fluorophenyl)propanehydrazonoyl chloride, remarkably decreased the viable EAC cell count .
Synthesis of New Compounds
The 2,4-dichlorophenoxy nucleus of this compound has been used in the synthesis of new compounds . These new compounds were synthesized by simple routine methods and their structures were confirmed by IR, 1 H NMR, and electron-impact mass spectroscopy (MS) and elemental analysis data .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been found to exhibit a variety of pharmacological actions .
Mode of Action
The imidazole ring is a key component of many biologically active molecules and is utilized in a diverse range of applications . The presence of the 2,4-dichlorophenoxy group might suggest a similarity to the mechanism of action of 2,4-dichlorophenoxyacetic acid, which is absorbed through the leaves and is translocated to the meristems of the plant, causing uncontrolled, unsustainable growth .
Pharmacokinetics
For instance, imidazole derivatives have been found to exhibit a variety of pharmacological actions , and the 2,4-dichlorophenoxy group is known to be highly soluble in water .
Result of Action
Based on the presence of the imidazole ring and the 2,4-dichlorophenoxy group, it can be hypothesized that the compound might have antimicrobial or herbicidal effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the 2,4-dichlorophenoxy group is known to be highly soluble in water and may persist in aquatic systems under certain conditions . Additionally, the compound might be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h3-8,10H,2,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOQYIGRGHAECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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